molecular formula C13H10ClF3N2O2 B2530303 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile CAS No. 1825634-32-9

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile

Cat. No. B2530303
CAS RN: 1825634-32-9
M. Wt: 318.68
InChI Key: GMSOZCHVVQYLAW-UHFFFAOYSA-N
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Description

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile, also known as CTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMC is a heterocyclic compound that contains a morpholine ring, a benzoyl group, and a cyano group.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile in lab experiments is its versatility as an intermediate for the synthesis of various heterocyclic compounds. This compound is also relatively easy to synthesize and purify. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile. One area of research is the development of this compound-based fluorescent probes for biological imaging. Another area of research is the synthesis of this compound derivatives with improved anticancer activity and reduced toxicity. Additionally, the use of this compound as a building block for the synthesis of functional materials, such as molecular wires and sensors, is an area of ongoing research.
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new therapies for cancer and other diseases, as well as new materials with unique properties.

Synthesis Methods

The synthesis of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile involves the reaction of 4-chloro-2-trifluoromethylbenzoic acid with morpholine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide intermediate. The amide intermediate is then treated with sodium cyanide to yield this compound. The overall reaction scheme is shown below:

Scientific Research Applications

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.
In material science, this compound has been used as a building block for the synthesis of functional materials, such as molecular wires and sensors. In organic synthesis, this compound has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c14-8-1-2-10(11(5-8)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSOZCHVVQYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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